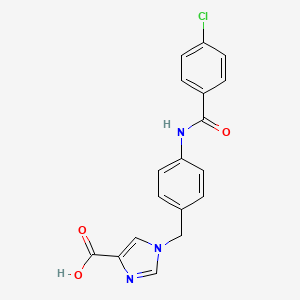
1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a benzamide group, an imidazole ring, and a carboxylic acid moiety
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid typically involves multiple steps, starting with the preparation of the benzamide derivative. The reaction conditions often require the use of strong bases or acids, depending on the specific synthetic route chosen.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can also play a crucial role in the industrial synthesis of this compound.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
科学的研究の応用
1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a therapeutic agent, particularly in the development of new drugs for treating various diseases.
Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism by which 1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The imidazole ring can act as a ligand, binding to metal ions or enzymes, while the carboxylic acid group can participate in hydrogen bonding and other interactions.
類似化合物との比較
When compared to similar compounds, 1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid stands out due to its unique structural features and potential applications. Similar compounds include:
1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxamide
Ethyl 4-(4-chlorobenzamido)benzoate
Sodium 4-(4-chlorobenzamido)benzoate
生物活性
1-(4-(4-chlorobenzamido)benzyl)-1H-imidazole-4-carboxylic acid is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features an imidazole ring, which is known for its role in various biological systems, particularly in enzyme catalysis and as a building block in pharmaceuticals. The presence of a chlorobenzamide and chlorobenzyl group enhances its reactivity and potential interactions with biological targets.
Key Structural Features:
- Imidazole Ring: A five-membered heterocyclic structure containing two nitrogen atoms.
- Chlorobenzamide Group: Enhances lipophilicity and stability.
- Carboxylic Acid Group: Potentially involved in hydrogen bonding with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors, influencing cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in cancer progression or inflammatory responses.
- Receptor Modulation: It could interact with receptors that regulate cellular processes, potentially altering cell signaling.
Biological Activity
Research has identified several areas where this compound exhibits significant biological activity:
1. Anticancer Activity
- Studies have shown that imidazole derivatives can inhibit cancer cell proliferation. For instance, related compounds have demonstrated IC50 values ranging from 3 to 20 µM against various cancer cell lines, indicating their potential as anticancer agents .
2. Anti-inflammatory Effects
- The compound may also possess anti-inflammatory properties, which can be beneficial in treating conditions characterized by chronic inflammation. Research indicates that similar imidazole derivatives effectively reduce pro-inflammatory cytokines .
3. Antimicrobial Activity
- Compounds within the imidazole class have shown antimicrobial properties against various pathogens. This suggests that this compound could be explored for its efficacy against bacterial infections .
Case Studies and Research Findings
Table 1 summarizes key findings from various studies regarding the biological activity of related imidazole compounds.
特性
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c19-14-5-3-13(4-6-14)17(23)21-15-7-1-12(2-8-15)9-22-10-16(18(24)25)20-11-22/h1-8,10-11H,9H2,(H,21,23)(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOEZHUWCSVPDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=C(N=C2)C(=O)O)NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














